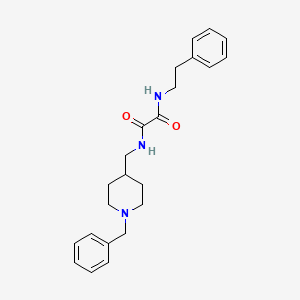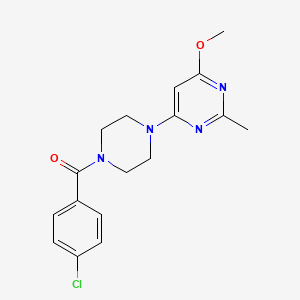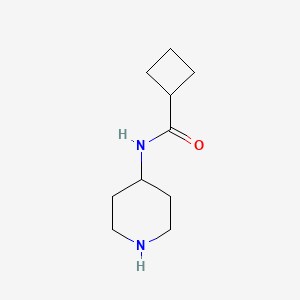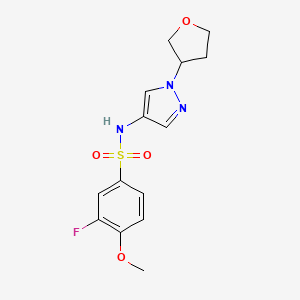
N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown the synthesis of novel derivatives related to the structural class of N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, demonstrating significant antimicrobial activity. A study by Ghorab et al. (2017) synthesized a series of compounds displaying potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. These compounds were found to exhibit higher activity compared to reference drugs, with MIC values ranging from 3.9–31.3 μg/mL, indicating their potential as effective antimicrobial agents (Ghorab et al., 2017).
Sensing and Capture of Picric Acid
In another study, Vishnoi et al. (2015) developed a fluorescent chemo-sensor based on modifications of the structural framework related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide for the selective sensing and capture of picric acid, a potent explosive. This chemo-sensor showed remarkable fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. The selectivity was attributed to the formation of hydrogen-bonded clusters, π–π interactions, and electrostatic interactions between the sensor and picric acid, demonstrating the compound's potential application in environmental monitoring and safety (Vishnoi et al., 2015).
Enzymatic Substrate Synthesis
A notable application in enzymatic research was highlighted by Brunel et al. (2005), who utilized a compound structurally similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide for the synthesis of Fa-Met, an important enzymatic substrate. Through an efficient peptide coupling method, they achieved high chemical yields of up to 90%, demonstrating the versatility of these compounds in synthesizing complex biological molecules that are critical for biochemical and pharmaceutical research (Brunel et al., 2005).
Photophysical Behavior and Charge Transfer
The study of photophysical behavior and charge transfer mechanisms also utilizes derivatives of N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide. Chakraborty et al. (2006) explored the intramolecular charge transfer (ICT) reactions in a donor–acceptor system, highlighting the compound's potential for understanding fundamental processes in photochemistry and developing advanced materials for optoelectronic applications (Chakraborty et al., 2006).
Antioxidant Enzyme Upregulation
In the context of neurodegenerative diseases, Ramos et al. (2016) reported the upregulation of antioxidant enzymes by a multitarget directed propargylamine, ASS234, structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide. This compound showed potential in treating Alzheimer's disease by simultaneously acting as an inhibitor of human acetylcholinesterase/butyrylcholinesterase and monoamine oxidase A/B, inhibiting β-amyloid aggregation, and reducing β-amyloid-mediated toxicity. Furthermore, ASS234 induced gene expression of various antioxidant enzymes in neuroprotective pathways, highlighting its therapeutic potential (Ramos et al., 2016).
特性
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(24-14-11-19-7-3-1-4-8-19)23(28)25-17-20-12-15-26(16-13-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDJPLXNAXJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)